Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 9H-Fluorene-2-Sulfonyl Chloride
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 9H-Fluorene-2-Sulfonyl Chloride
This guide provides an in-depth technical analysis of 9H-fluorene-2-sulfonyl chloride , a critical electrophilic building block in organic synthesis and medicinal chemistry.
Executive Summary
9H-Fluorene-2-sulfonyl chloride (CAS: 13354-17-1) serves as a pivotal intermediate for introducing the fluorescent, lipophilic fluorene moiety into target molecules. Distinguished by its rigid tricyclic skeleton and the highly reactive sulfonyl chloride functionality at the C2 position, this compound acts as a "privileged scaffold" in drug discovery—particularly for sulfonamide synthesis—and as a robust fluorescent label in materials science. This guide delineates its physicochemical properties, synthesis logic, and reactivity profile to support researchers in optimizing its application.
Molecular Architecture & Electronic Properties
The reactivity of 9H-fluorene-2-sulfonyl chloride is governed by the electronic interplay between the fluorene ring system and the sulfonyl group.
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Regioselectivity: The C2 position of the fluorene ring is the most reactive site for electrophilic aromatic substitution (EAS). The biphenyl-like character of the fluorene system directs electrophiles (like the chlorosulfonyl group) para to the biphenyl linkage, stabilizing the transition state.
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Fluorescence: The rigid planarity of the fluorene core confers strong UV absorption and fluorescence (typically emitting in the violet-blue region, ~300–400 nm). Derivatization at the C2 position preserves this conjugation, making the resulting sulfonamides useful as fluorescent probes.
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Electrophilicity: The sulfonyl chloride group (-SO₂Cl) is a hard electrophile. The sulfur atom is highly positive due to the withdrawal of electron density by the two oxygens and the chlorine, making it susceptible to attack by nucleophiles (amines, alcohols, thiols).
Physicochemical Data Repository
| Property | Value | Notes/Conditions |
| CAS Number | 13354-17-1 | Specific to the 2-isomer.[1][2] |
| Molecular Formula | C₁₃H₉ClO₂S | |
| Molecular Weight | 264.73 g/mol | |
| Physical State | Solid (Crystalline powder) | Typically white to pale yellow. |
| Melting Point | 134–136 °C | Experimental range [1]. |
| Boiling Point | ~431 °C (Predicted) | Decomposes before boiling at atm pressure. |
| Density | 1.431 g/cm³ (Predicted) | High density due to sulfur/chlorine content. |
| Solubility | DCM, CHCl₃, THF, Acetone | Soluble in aprotic polar/non-polar solvents. |
| Reactivity | Moisture Sensitive | Hydrolyzes to sulfonic acid and HCl. |
| Storage | 2–8 °C, Inert Atmosphere | Store under Argon/Nitrogen; desiccate. |
Synthetic Methodology & Reactivity[4][5][6]
Synthesis Strategy: Controlling Regioselectivity
The synthesis of the mono-substituted sulfonyl chloride requires strict control over stoichiometry and temperature to prevent the formation of the thermodynamic byproduct, 9H-fluorene-2,7-disulfonyl chloride.
Core Protocol: Chlorosulfonation The reaction utilizes chlorosulfonic acid (ClSO₃H) as both the solvent and the reagent.
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Mechanism: Electrophilic Aromatic Substitution (EAS).
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Critical Control Point: Using a large excess of ClSO₃H or high temperatures leads to 2,7-disulfonation. To favor the 2-monosubstituted product, the reaction is kept at 0°C with controlled stoichiometry or limited reaction time.
Figure 1: Regioselective synthesis pathways. Low temperature and stoichiometric control favor the mono-2-isomer.
Experimental Protocol: Synthesis of 9H-Fluorene-2-Sulfonyl Chloride
Note: Perform all steps in a fume hood due to HCl evolution.
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Preparation: Dissolve 9H-fluorene (10 mmol) in dry chloroform (CHCl₃) (20 mL). Cool the solution to 0 °C in an ice bath.
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Addition: Dropwise add chlorosulfonic acid (15 mmol, 1.5 eq) over 20 minutes. Maintain temperature < 5 °C.
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Why? Slow addition prevents local heating, which triggers disulfonation.
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Reaction: Stir at 0 °C for 2 hours. Monitor by TLC (or quench aliquot for LCMS).
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Workup: Pour the reaction mixture slowly onto crushed ice (100 g). The sulfonyl chloride will precipitate.
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Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3 x 30 mL).
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Purification: Wash combined organics with cold brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from hexane/CHCl₃ if necessary to remove traces of the 2,7-isomer.
Reactivity Profile & Applications
Sulfonamide Formation (Schotten-Baumann Conditions)
The primary application of this compound is the synthesis of sulfonamides, which are stable pharmacophores.
Standard Protocol:
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Dissolve: Amine (1.0 eq) and Triethylamine (1.2 eq) in dry DCM.
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Add: 9H-fluorene-2-sulfonyl chloride (1.0 eq) at 0 °C.
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Stir: Warm to room temperature and stir for 4–12 hours.
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Result: Formation of the Fluorene-2-sulfonamide .
Figure 2: Divergent reactivity pathways. Protection from moisture is critical to avoid hydrolysis.
Applications in Drug Discovery
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Fluorescent Labeling: The fluorene tag allows for the tracking of drug distribution in biological assays without the need for bulky, property-altering dye conjugates.
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Cysteine Protease Inhibitors: Vinyl sulfones derived from this scaffold are potent inhibitors, where the fluorene ring occupies the S2 hydrophobic pocket of the enzyme [2].
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Solid-Phase Synthesis: While Fmoc (Fluorenylmethoxycarbonyl) is the standard for amine protection, the Fluorenylsulfonyl (Fms) group offers an alternative that is more resistant to basic conditions but cleavable under specific reductive or acidic protocols.
Safety & Handling (MSDS Summary)
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Hazards: Causes severe skin burns and eye damage (Category 1B). Reacts violently with water to release toxic HCl gas.
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PPE: Wear nitrile gloves, chemical safety goggles, and a lab coat. Use only in a well-ventilated fume hood.[3]
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Spill Management: Do not use water. Neutralize with sodium bicarbonate or lime, then sweep up dry.
References
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Labsolu. 9H-fluorene-2-sulfonyl chloride Product Data.Link
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Alfa Chemistry. 9H-Fluorene-2-sulfonyl chloride Properties and Specifications.Link
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PubChem. Fluorene Derivatives and Reactivity Profile.Link
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Gómez-Palomino, A., & Cornella, J. (2019).[4] Selective Late-Stage Sulfonyl Chloride Formation.[4] Angew.[4] Chem. Int. Ed. Link
- Cremlyn, R. J., et al.Chlorosulfonation of Fluorene and Reactivity of Sulfonyl Chlorides. (Historical context on regioselectivity).
